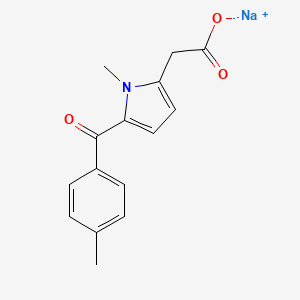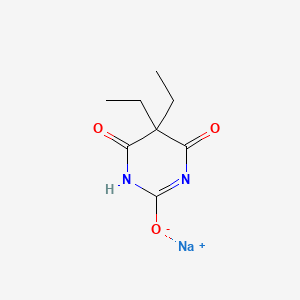![molecular formula C27H29N3O5 B1261233 (5S,5aR,8aS,8bR)-7-tert-butyl-5-(4-methoxyphenyl)-8b-methyl-2-(3-methylphenyl)-5a,8a-dihydro-5H-pyrrolo[1,2]pyrrolo[4,5-a]imidazole-1,3,6,8-tetrone](/img/structure/B1261233.png)
(5S,5aR,8aS,8bR)-7-tert-butyl-5-(4-methoxyphenyl)-8b-methyl-2-(3-methylphenyl)-5a,8a-dihydro-5H-pyrrolo[1,2]pyrrolo[4,5-a]imidazole-1,3,6,8-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,5aR,8aS,8bR)-7-tert-butyl-5-(4-methoxyphenyl)-8b-methyl-2-(3-methylphenyl)-5a,8a-dihydro-5H-pyrrolo[1,2]pyrrolo[4,5-a]imidazole-1,3,6,8-tetrone is an imidazolidine-2,4-dione.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research has revealed that derivatives of pyrrolo[1,2]pyrroloimidazole exhibit significant antibacterial and antifungal activities. A study synthesized various quaternary salts derived from similar compounds, demonstrating broad activity against several bacteria and fungi, such as Staphylococcus aureus and Escherichia coli, indicating potential applications in antimicrobial treatments (Demchenko et al., 2021).
Structural and Crystallographic Analysis
The structural aspects of related imidazole compounds have been studied to understand their molecular configurations better. For example, crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provided insights into the inclinations and alignments of various phenyl rings in these structures (Dhanalakshmi et al., 2018).
Electrochemical Properties
Substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3]diazepine scaffolds, closely related to the compound , have been synthesized and evaluated for their electrochemical properties. These studies are crucial for understanding the potential of these compounds in biological systems and their reductive capabilities (Zaki et al., 2012).
Synthesis Techniques and Variations
Several studies focus on the synthesis and variations of fused heterocyclic assemblies similar to the compound . For instance, research on the solvent moisture-controlled self-assembly of fused benzoimidazopyrrolopyrazines has provided insights into the synthesis processes from basic building blocks, showing the versatility and adaptability of these compounds in different synthetic environments (Martynovskaya et al., 2022).
Potential in Radioprotection and Cytotoxicity Studies
Nitroxyl compounds, which are structurally related to the compound , have been investigated for their potential as radioprotective drugs. Studies have synthesized novel chiral nitronyl nitroxyl radicals and evaluated their cytotoxic and radioprotective effects, indicating possible applications in medical treatments involving radiation (Qin et al., 2009).
properties
Product Name |
(5S,5aR,8aS,8bR)-7-tert-butyl-5-(4-methoxyphenyl)-8b-methyl-2-(3-methylphenyl)-5a,8a-dihydro-5H-pyrrolo[1,2]pyrrolo[4,5-a]imidazole-1,3,6,8-tetrone |
|---|---|
Molecular Formula |
C27H29N3O5 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(1S,2R,7S,8R)-10-tert-butyl-7-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-4,6,10-triazatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone |
InChI |
InChI=1S/C27H29N3O5/c1-15-8-7-9-17(14-15)28-24(33)27(5)20-19(22(31)30(23(20)32)26(2,3)4)21(29(27)25(28)34)16-10-12-18(35-6)13-11-16/h7-14,19-21H,1-6H3/t19-,20-,21-,27-/m1/s1 |
InChI Key |
NERIXVBLWZYAJP-NUFXCCFXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)[C@]3([C@@H]4[C@H]([C@H](N3C2=O)C5=CC=C(C=C5)OC)C(=O)N(C4=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3(C4C(C(N3C2=O)C5=CC=C(C=C5)OC)C(=O)N(C4=O)C(C)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



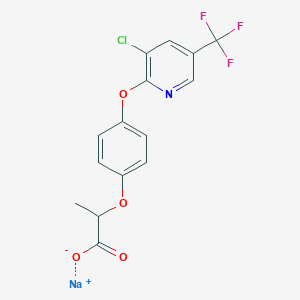
![1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide](/img/structure/B1261152.png)
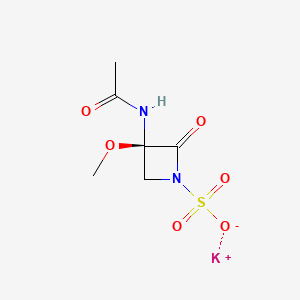
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261156.png)

![2-(2-hydroxyphenyl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one](/img/structure/B1261159.png)
![WURCS=2.0/2,2,1/[h2122h][a2122h-1b_1-5]/1-2/a2-b1](/img/structure/B1261161.png)
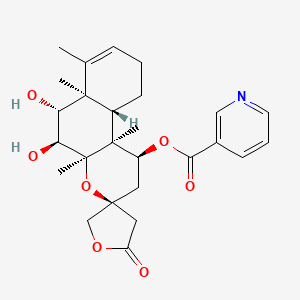
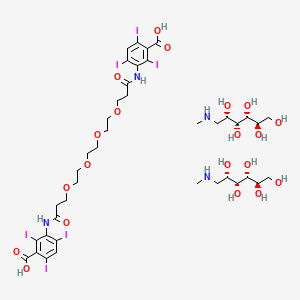
![2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261166.png)
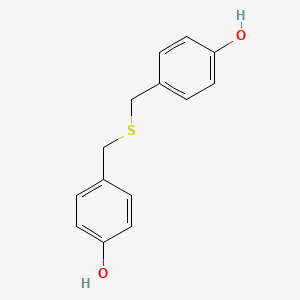
![1H-azepino[5,4,3-cd]indole](/img/structure/B1261168.png)
